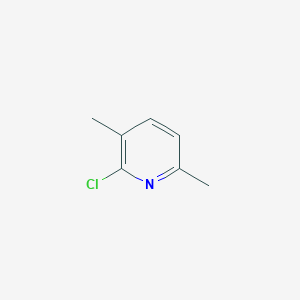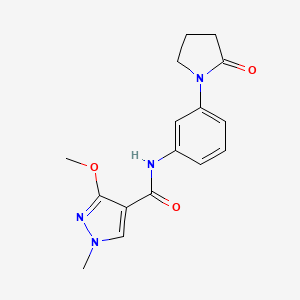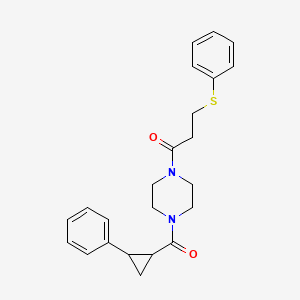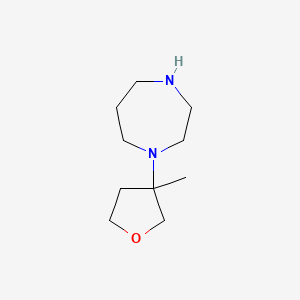
2-Chloro-3,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring. This compound is widely used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dimethylpyridine typically involves the chlorination of 3,6-dimethylpyridine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea. These reactions typically occur under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2-Chloro-3,6-dimethylpyridine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways .
Comparación Con Compuestos Similares
2-Chloro-4,6-dimethylpyridine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2-Chloro-3,5-dimethylpyridine: Another derivative with different methyl group positions, affecting its chemical properties and uses.
2-Chloro-3,6-dimethylpyridine-3-carbonitrile: A nitrile derivative with additional functional groups, used in specialized chemical synthesis
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
2-chloro-3,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFMNFNLIDSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2692983.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)




![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)
![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)
